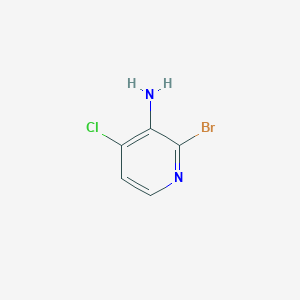
4-Bencil-1H-indol
Descripción general
Descripción
4-Benzyl-1H-indole, also known as 4-benzylindole, is an aromatic heterocyclic compound with the molecular formula C14H13N. It is a white solid that is insoluble in water and has a molecular weight of 195.26 g/mol. 4-Benzyl-1H-indole is an important intermediate in the synthesis of a variety of natural products, including indole alkaloids, lignans, and terpenes. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados de 4-Bencil-1H-indol se han estudiado por su potencial como agentes antivirales. Por ejemplo, ciertos derivados han mostrado actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del indol permite la síntesis de varios derivados, que pueden ser evaluados para su eficacia antiviral.
Propiedades antiinflamatorias
Los derivados del indol, incluidos los de this compound, son conocidos por poseer propiedades antiinflamatorias. Esto los hace valiosos en el desarrollo de tratamientos para enfermedades inflamatorias crónicas .
Aplicaciones anticancerígenas
El núcleo del indol es una estructura común que se encuentra en muchas moléculas de fármacos sintéticos con propiedades anticancerígenas. Los derivados de this compound pueden unirse con alta afinidad a múltiples receptores, lo que es útil en las estrategias de tratamiento del cáncer .
Síntesis de marcos heterocíclicos
El indol sirve como un bloque de construcción versátil en reacciones de cicloadición, que son cruciales para sintetizar diversos marcos heterocíclicos. Estos marcos son importantes en el desarrollo de productos farmacéuticos y moléculas bioactivas .
Fosforescencia orgánica
Los derivados del indol son significativos en el campo de la fosforescencia orgánica ultralarga a temperatura ambiente (RTUOP). Aunque no están directamente relacionados con el this compound, el estudio de derivados del indol como el 1H-benzo[f]indol informa las posibles aplicaciones de compuestos similares en RTUOP .
Síntesis enantioselectiva
Los derivados de this compound se utilizan en la síntesis enantioselectiva, que es vital para crear productos farmacéuticos con propiedades quirales específicas. Esta aplicación es crucial en la producción de fármacos que deben interactuar de una manera específica con los sistemas biológicos.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-Benzyl-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Benzyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . Indole derivatives are known to affect various biological pathways, suggesting that 4-Benzyl-1H-indole may also influence multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and therapeutic potential , suggesting that they likely have favorable pharmacokinetic properties. The S atom in indole enhances the molecule’s lipo-solubility , which could impact the bioavailability of 4-Benzyl-1H-indole.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus . This suggests that 4-Benzyl-1H-indole may also have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-1H-indole. For instance, indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . This suggests that the microbial environment could influence the action of 4-Benzyl-1H-indole. Additionally, indole and its derivatives are traditionally obtained from coal tar but can also be produced from glucose or tryptophan by fermentation , indicating that the production environment can also impact the properties of 4-Benzyl-1H-indole.
Safety and Hazards
Direcciones Futuras
Recent research has focused on synthesizing indole-sulfonamide derivatives, which have shown strong antimicrobial actions . This work aims to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds . Another study highlighted the synthesis of new sulfonamide-based indole derivatives using 1H-indole-2-carboxylic acid as a starting material .
Análisis Bioquímico
Biochemical Properties
4-Benzyl-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Benzyl-1H-indole, have been shown to bind with high affinity to multiple receptors, which can lead to significant changes in cellular processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
The effects of 4-Benzyl-1H-indole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Benzyl-1H-indole has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular metabolites.
Molecular Mechanism
The mechanism of action of 4-Benzyl-1H-indole at the molecular level involves several key interactions. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 4-Benzyl-1H-indole has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyl-1H-indole remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 4-Benzyl-1H-indole in in vitro or in vivo studies has revealed sustained effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Benzyl-1H-indole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced cell proliferation and survival. At high doses, 4-Benzyl-1H-indole may induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-Benzyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, 4-Benzyl-1H-indole has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of 4-Benzyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The localization of 4-Benzyl-1H-indole within cells can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 4-Benzyl-1H-indole is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Benzyl-1H-indole may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression.
Propiedades
IUPAC Name |
4-benzyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDSFRFGQOVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600068 | |
| Record name | 4-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50614-90-9 | |
| Record name | 4-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


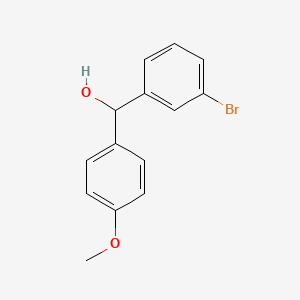
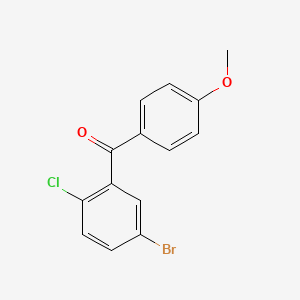

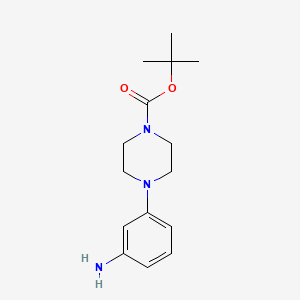

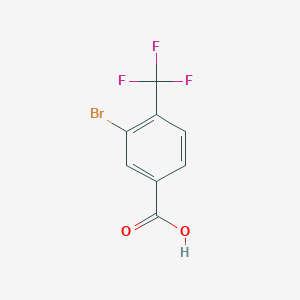
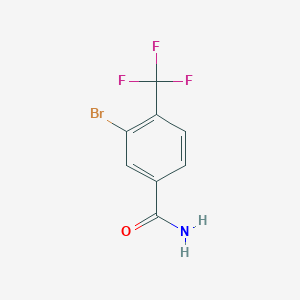
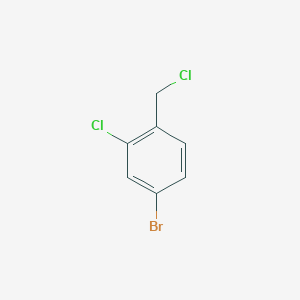

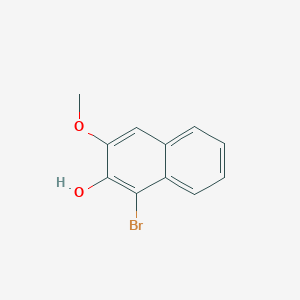
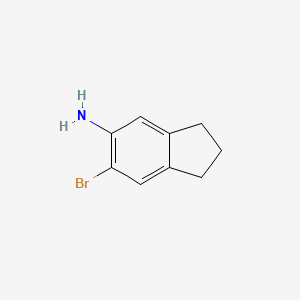

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)
